1,5-Diacetyl-2,4-dihydroxy-3-methylbenzene
CAS No.: 22304-66-1
Cat. No.: VC4215318
Molecular Formula: C11H12O4
Molecular Weight: 208.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22304-66-1 |
|---|---|
| Molecular Formula | C11H12O4 |
| Molecular Weight | 208.213 |
| IUPAC Name | 1-(5-acetyl-2,4-dihydroxy-3-methylphenyl)ethanone |
| Standard InChI | InChI=1S/C11H12O4/c1-5-10(14)8(6(2)12)4-9(7(3)13)11(5)15/h4,14-15H,1-3H3 |
| Standard InChI Key | VTXPYYTZBSOMMH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a central benzene ring with substituents that create distinct electronic and steric effects. The hydroxyl groups at positions 2 and 4 introduce hydrogen-bonding capabilities, while the acetyl groups at positions 1 and 5 contribute to electron-withdrawing effects. The methyl group at position 3 adds steric bulk, influencing regioselectivity in further chemical modifications . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₂O₄ | |
| Molecular weight | 208.21 g/mol | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 4 | |
| Topological polar surface | 74.6 Ų |
The SMILES notation CC1=C(C(=CC(=C1O)C(=O)C)C(=O)C)O and InChI key VTXPYYTZBSOMMH-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. For example, in dimethyl sulfoxide-d₆ (DMSO-d₆), the hydroxyl protons resonate as singlets near δ 13.25 ppm, while aromatic protons appear as singlets near δ 8.35 ppm . The acetyl groups generate singlet peaks for methyl protons near δ 2.67–2.73 ppm . Mass spectrometry data confirm the molecular ion peak at m/z 279 (M⁺) for its Mannich base derivatives .
Synthesis and Derivative Formation
Mannich Base Derivatives
The compound serves as a precursor for bioactive Mannich bases, synthesized by reacting it with amines and formaldehyde. For instance, reaction with morpholine yields 1-(5-acetyl-2,4-dihydroxy-3-morpholinomethylphenyl)-1-ethanone (2g), characterized by a benzylic -CH₂- proton at δ 3.87 ppm and a molecular ion peak at m/z 293 . Key synthetic conditions and yields are summarized below:
| Derivative | Amine Reactant | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2g (morpholinomethyl) | Morpholine | 64 | 134–136 |
| 2h (piperidinomethyl) | Piperidine | 66 | 138–140 |
| 2j (4-methylpiperazinomethyl) | 4-Methylpiperazine | 57 | 162–164 |
These derivatives exhibit enhanced solubility and bioactivity compared to the parent compound .
Physicochemical Properties
Solubility and Stability
The presence of polar hydroxyl and acetyl groups suggests moderate solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF). The methyl group enhances lipophilicity, indicated by a computed XLogP3 value of 2 . Stability studies are absent, but analogous resorcinol derivatives show susceptibility to oxidation at the hydroxyl groups, necessitating storage under inert atmospheres.
Reactivity
The compound undergoes electrophilic substitution at the activated aromatic positions. For example, Mannich reactions proceed at the para position relative to the hydroxyl groups, forming aminomethyl derivatives . Acetyl groups may participate in condensation reactions, such as the formation of Schiff bases with primary amines.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s mechanism of action in biological systems is critical. Molecular docking studies could identify potential protein targets, such as NADPH oxidase or cyclooxygenase enzymes, which are implicated in oxidative stress and inflammation.
Structure-Activity Relationships (SAR)
Systematic modification of substituents—such as replacing acetyl with propionyl groups or varying the amine component in Mannich reactions—could optimize bioactivity. Quantitative SAR (QSAR) models may predict derivatives with improved pharmacokinetic properties.
Industrial Applications
The compound’s antioxidant properties warrant exploration in food preservation and cosmetic formulations. Stability under high-temperature processing and compatibility with common matrices (e.g., emulsions, polymers) must be evaluated.
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